1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol
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Overview
Description
1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol is a chemical compound featuring a central pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a hydroxymethyl group. This compound is known for its versatility in organic synthesis due to the presence of the hydroxyl group, which allows for further chemical modifications .
Mechanism of Action
Target of Action
Similar compounds have been used as ligands in the enantioselective addition of diethylzinc to aromatic aldehydes . They have also been used to prepare κ-opioid receptor agonists .
Mode of Action
Based on its structural similarity to other pyrrolidinols, it may interact with its targets to induce changes that lead to the production of optically active secondary alcohols .
Result of Action
Similar compounds have been shown to lead to the production of optically active secondary alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol can be synthesized through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction is followed by reduction with lithium aluminium hydride and catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The scalability of these methods ensures the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields aldehydes or ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, allowing for the creation of complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules, which can be studied for their biological activities.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolizine: A bicyclic compound with potential biological activities.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various chemical reactions.
Uniqueness: 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyl and hydroxymethyl groups allows for diverse chemical modifications and applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12(15)6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODVNSTNGIBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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